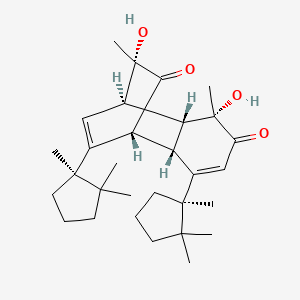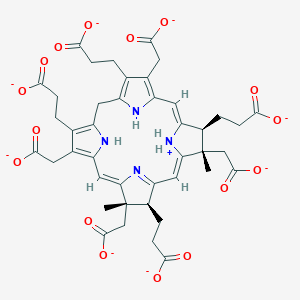
Aquaticol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aquaticol is a natural product found in Veronica anagallis-aquatica with data available.
Wissenschaftliche Forschungsanwendungen
Advances in Limnological and Oceanographic Research
The meta-analysis of the Italian Association of Limnology and Oceanography (AIOL) Proceedings offered insights into the fluctuations in aquatic science publications and funding in Italy over three decades, reflecting the vibrant activity in aquatic science and the impact of funding availability on research outputs (Pusceddu, Saggiomo, & Danovaro, 2010).
Methods for Measuring Microplastics
A critical review on methods for microplastic research in aquatic environments emphasized the need for standardization and optimization of analytical protocols, highlighting the disparities in MP abundances based on varying methodologies and the urgency for better detection technologies for nano-sized plastic particles (Mai, Bao, Shi, Wong, & Zeng, 2018).
Transparent Exopolymer Particles and Membrane Biofouling
Research on transparent exopolymer particles (TEP) in aquatic systems and engineered systems underscored their significant role in biofilm formation and membrane fouling, a major challenge in membrane-based technologies. This review called for a deeper understanding of TEP dynamics to manage fouling in membrane technologies more effectively (Bar‐Zeev, Passow, Castrillon, & Elimelech, 2015).
Inland Water Quality Monitoring with Bryophytes
A methodological review of using aquatic bryophytes for biomonitoring inland water quality highlighted the lack of a standardized protocol, limiting the comparability of results across different studies. The authors proposed a protocol to make this technique a routine tool for monitoring water quality (Debén, Aboal, Carballeira, Cesa, Real, & Fernández, 2015).
Induced Pluripotent Stem Cell Technology in Aquatic Animals
Reviewing the use of induced pluripotent stem cell (iPSC) technology in aquatic animal species research, the authors pointed out the potential of iPSCs to enhance studies, especially in the context of environmental toxicants and climate change. However, they also emphasized the need for rigorous baseline assessments and testing due to the impact of the methods for inducing pluripotency and the source material on iPSC quality (Temkin & Spyropoulos, 2014).
Eigenschaften
Molekularformel |
C30H44O4 |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(1R,2R,3S,7S,8R,10S)-3,10-dihydroxy-3,10-dimethyl-6,12-bis[(1R)-1,2,2-trimethylcyclopentyl]tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |
InChI |
InChI=1S/C30H44O4/c1-25(2)11-9-13-27(25,5)17-15-19-23-21(22(17)24(32)29(19,7)33)18(16-20(31)30(23,8)34)28(6)14-10-12-26(28,3)4/h15-16,19,21-23,33-34H,9-14H2,1-8H3/t19-,21-,22+,23+,27+,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
UDXVATIBGJOIKB-JGQFLOSCSA-N |
Isomerische SMILES |
C[C@]1(CCCC1(C)C)C2=C[C@@H]3[C@H]4[C@@H]([C@H]2C(=O)[C@@]3(C)O)C(=CC(=O)[C@@]4(C)O)[C@@]5(CCCC5(C)C)C |
Kanonische SMILES |
CC1(CCCC1(C)C2=CC3C4C(C2C(=O)C3(C)O)C(=CC(=O)C4(C)O)C5(CCCC5(C)C)C)C |
Synonyme |
aquaticol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B1263612.png)




![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263623.png)

![(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B1263625.png)



